REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]([F:14])([C:10]([F:13])([F:12])[F:11])[C:6]([F:9])([F:8])[F:7])[CH:2]=[CH2:3].F[C:16](F)(F)C(C(F)(F)F)=O.[F-].[K+].C(Cl)C(=C)C>CN(C)C=O>[CH2:1]([O:4][C:5]([F:14])([C:10]([F:11])([F:12])[F:13])[C:6]([F:7])([F:8])[F:9])[C:2](=[CH2:16])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C(F)(F)F)(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this compound was prepared in a manner analogous to
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)=C)OC(C(F)(F)F)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |